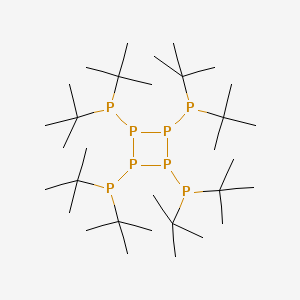
Hydroxysilanetriyl tris(trihydrogen orthosilicate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysilanetriyl tris(trihydrogen orthosilicate) is a chemical compound with the molecular formula H₉O₁₂Si₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxysilanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of silicon tetrachloride with water under controlled conditions. The reaction is highly exothermic and must be carefully managed to prevent the formation of unwanted by-products. The general reaction can be represented as follows: [ \text{SiCl}_4 + 4 \text{H}_2\text{O} \rightarrow \text{H}9\text{O}{12}\text{Si}_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Hydroxysilanetriyl tris(trihydrogen orthosilicate) involves large-scale hydrolysis of silicon tetrachloride. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction. The resulting product is then purified through distillation or crystallization techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxysilanetriyl tris(trihydrogen orthosilicate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state silicon compounds.
Reduction: It can be reduced to form lower oxidation state silicon compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide, while reduction could produce silanes. Substitution reactions can result in a variety of organosilicon compounds.
Scientific Research Applications
Hydroxysilanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound’s biocompatibility makes it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its stability and compatibility with biological tissues.
Industry: It is employed in the production of high-performance ceramics, coatings, and adhesives.
Mechanism of Action
The mechanism by which Hydroxysilanetriyl tris(trihydrogen orthosilicate) exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound can form stable complexes with these biomolecules, influencing their structure and function. The pathways involved include hydrogen bonding and coordination chemistry, which facilitate the compound’s integration into various biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions and hydrosilylation.
Triethyl orthoformate: Used in organic synthesis as a reagent for the formation of orthoesters.
Trimethyl orthoformate: Employed in the synthesis of acetal and ketal protecting groups.
Uniqueness
Hydroxysilanetriyl tris(trihydrogen orthosilicate) stands out due to its unique combination of hydroxyl and silicon groups, which confer distinct reactivity and stability. Its ability to undergo a variety of chemical reactions and form stable complexes with biomolecules makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
114044-98-3 |
|---|---|
Molecular Formula |
H10O13Si4 |
Molecular Weight |
330.41 g/mol |
IUPAC Name |
trihydroxy-[hydroxy-bis(trihydroxysilyloxy)silyl]oxysilane |
InChI |
InChI=1S/H10O13Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-10H |
InChI Key |
TVNURMPYAHUWOQ-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)(O)O[Si](O)(O[Si](O)(O)O)O[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)





![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)


![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)


